molecular formula C10H18N2O3 B12113061 1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester CAS No. 1189749-67-4

1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester

Cat. No.: B12113061
CAS No.: 1189749-67-4
M. Wt: 214.26 g/mol
InChI Key: XMFBWPMVMDHNLS-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an oxirane (epoxide) group

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester typically involves the reaction of piperazine derivatives with oxirane compounds. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester involves its interaction with various molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzymes or modulating signaling pathways .

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester can be compared with other piperazine derivatives and oxirane-containing compounds:

    Similar Compounds: Ranolazine, a piperazine derivative used in the treatment of angina, and other oxirane-containing compounds like epichlorohydrin.

Properties

CAS No.

1189749-67-4

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-2-14-10(13)12-5-3-11(4-6-12)7-9-8-15-9/h9H,2-8H2,1H3

InChI Key

XMFBWPMVMDHNLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2CO2

Origin of Product

United States

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